N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Ethylation: The final step involves the ethylation of the indole nitrogen using an ethylating agent like ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antibiotic or enzyme inhibitor.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.
Antibacterial Activity: Sulfonamides typically inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Tolmetin: Another indole derivative with anti-inflammatory properties.
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of an indole core and a sulfonamide group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-19(21)22)20-25(23,24)18-9-13(3)12(2)8-14(18)4/h6-10,20H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKWAKUISPYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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